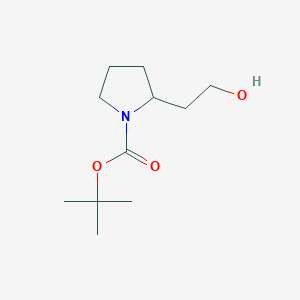

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h9,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPOLUPSEVGAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540463 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220312-34-5 | |

| Record name | tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic use of chiral building blocks is paramount for the development of novel therapeutics and complex molecules. Among these, pyrrolidine scaffolds have garnered significant attention due to their prevalence in a myriad of biologically active natural products and synthetic drugs. This guide provides a comprehensive technical overview of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a versatile chiral intermediate whose structural features make it a valuable asset in drug discovery and development. This document, intended for researchers, scientists, and drug development professionals, will delve into the nomenclature, physicochemical properties, synthesis, spectroscopic characterization, applications, and safety considerations of this important chemical entity.

Nomenclature and Structural Elucidation

The correct and unambiguous identification of a chemical compound is the foundation of scientific communication. The molecule of interest is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The IUPAC name for the compound is This compound .

This name is derived from the following structural components:

-

Pyrrolidine : A five-membered saturated heterocyclic amine.

-

-1-carboxylate : Indicates that a carboxylate group is attached to the nitrogen atom (position 1) of the pyrrolidine ring.

-

tert-butyl : Specifies that the carboxylate group is esterified with a tert-butyl group. This is a common protecting group for the nitrogen atom, often abbreviated as "Boc."

-

2-(2-hydroxyethyl) : Denotes a 2-hydroxyethyl substituent (-CH₂CH₂OH) is attached to the carbon atom at position 2 of the pyrrolidine ring.

Molecular Formula: C₁₁H₂₁NO₃[1] CAS Number: 220312-34-5[1]

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical reactions. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 215.29 g/mol | [1] |

| Boiling Point | 306 °C at 760 mmHg | [2] |

| Density | 1.065 g/cm³ | [2] |

| Flash Point | 138.9 °C | [2] |

| Physical Form | Solid or liquid |

Synthesis and Purification

The synthesis of chiral pyrrolidine derivatives is a well-established field, often starting from readily available chiral precursors like amino acids. A common and effective method for the preparation of this compound involves the reduction of the corresponding carboxylic acid or ester.

A representative synthetic approach is the reduction of a carboxylic acid precursor, which can be achieved using various reducing agents. The choice of reducing agent is critical to ensure the selective reduction of the carboxylic acid in the presence of the tert-butoxycarbonyl (Boc) protecting group.

Experimental Protocol: Reduction of N-Boc-L-proline derivative

This protocol is adapted from a mechanochemical synthesis approach, highlighting a sustainable and efficient method.

Starting Material: tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate

Reaction: tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate is reduced to afford tert-butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Reagents and Equipment:

-

tert-Butyl (S)-2-(carboxymethyl)pyrrolidine-1-carboxylate

-

Reducing agent (e.g., a borane complex)

-

Solvent (e.g., tetrahydrofuran)

-

Milling equipment (for mechanochemical synthesis)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: In a milling jar, the starting carboxylic acid is combined with the reducing agent.

-

Milling: The mixture is milled at a specified frequency (e.g., 30 Hz) for a designated time until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: After completion, the reaction mixture is carefully quenched and extracted with an appropriate organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield the pure this compound.

Causality of Experimental Choices:

-

Mechanochemical Approach: This method is chosen for its potential advantages in terms of reduced solvent usage, shorter reaction times, and sometimes improved yields and selectivity, aligning with the principles of green chemistry.

-

Boc Protection: The tert-butoxycarbonyl group is a robust protecting group for the pyrrolidine nitrogen that is stable under many reducing conditions but can be readily removed under acidic conditions, allowing for further synthetic transformations.

Diagram of Synthesis Workflow:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural identity and purity of the synthesized compound are confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule.

-

A singlet integrating to 9 protons around δ 1.4 ppm corresponds to the tert-butyl group.

-

Multiplets in the range of δ 1.5-2.0 ppm are attributed to the protons on the pyrrolidine ring.

-

Signals corresponding to the -CH₂CH₂OH moiety are typically observed, with the methylene group adjacent to the hydroxyl group appearing as a triplet around δ 3.6-3.8 ppm.

-

The proton on the chiral center at position 2 of the pyrrolidine ring will appear as a multiplet.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

-

The quaternary carbon of the tert-butyl group appears around δ 80 ppm, and the methyl carbons around δ 28 ppm.

-

The carbonyl carbon of the Boc group is observed in the range of δ 154-156 ppm.

-

Carbons of the pyrrolidine ring typically resonate between δ 23-60 ppm.

-

The carbons of the 2-hydroxyethyl side chain will appear in the aliphatic region, with the carbon bearing the hydroxyl group being the most downfield of the two.

-

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show the following characteristic absorption bands:

-

A broad band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

-

Strong absorption around 1680-1700 cm⁻¹ due to the C=O stretching of the carbamate group.

-

C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

-

C-O stretching vibration around 1050-1150 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the compound would be expected to show a molecular ion peak [M]⁺ or, more commonly, a protonated molecule [M+H]⁺. Characteristic fragmentation patterns would include the loss of the tert-butyl group or the entire Boc group.

Applications in Research and Drug Development

This compound is a valuable chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated.

-

Chiral Intermediate: The defined stereochemistry at position 2 of the pyrrolidine ring makes it an excellent starting material for the synthesis of enantiomerically pure compounds.

-

Functional Group Handles:

-

The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution, allowing for chain extension or the introduction of other functionalities.

-

The Boc-protected nitrogen is stable under a variety of reaction conditions but can be deprotected to reveal a secondary amine, which can then participate in reactions such as amidation, alkylation, or reductive amination.

-

Role in the Synthesis of Bioactive Molecules

This pyrrolidine derivative serves as a key intermediate in the synthesis of a range of biologically active compounds, including potential antiviral and antibacterial agents. The pyrrolidine ring is a common motif in many drugs, and the 2-(2-hydroxyethyl) side chain provides a versatile handle for constructing more elaborate structures. For instance, it can be a precursor for the synthesis of ligands for various biological targets where the pyrrolidine core provides a rigid scaffold for the precise orientation of pharmacophoric groups.

While specific examples of its direct incorporation into named, marketed drugs are not prevalent in the immediate search results, its structural motif is highly relevant. For example, pyrrolidine-containing structures are central to drugs used in a variety of therapeutic areas. The development of novel antiviral agents often involves the synthesis of complex heterocyclic systems, and building blocks like this compound are instrumental in this process.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: While a specific, comprehensive safety data sheet (SDS) for this exact CAS number is not widely available, related compounds and general chemical principles suggest the following potential hazards:

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chiral building block of significant value in synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatility of its functional groups, makes it an important intermediate for the construction of complex, biologically active molecules. This guide has provided a detailed overview of its nomenclature, properties, synthesis, characterization, applications, and safety, offering a valuable resource for researchers and developers in the pharmaceutical and chemical sciences. A thorough understanding of such key intermediates is essential for the continued advancement of drug discovery and the synthesis of novel chemical entities.

References

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Chemsrc.com. This compound. Available at: [Link]

-

SpectraBase. Tert-butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate, tms derivative. Wiley-VCH GmbH. Available at: [Link]

-

SpectraBase. tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate. Wiley-VCH GmbH. Available at: [Link]

-

ChemBK. tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate. Available at: [Link]

- Kim, H. J., et al. (2025). Synthesis and Antibacterial Activity of Novel 2-Oxo-pyrrolidinyl Oxazolidinones. Bulletin of the Korean Chemical Society.

-

Gable, K. P. 13C NMR Chemical Shifts. Oregon State University. Available at: [Link]

- Chen, Y., et al. (2024). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. Molecules.

- Ielo, L., et al. (2023).

- Starodubtseva, S., et al. (2023). Synthesis and Antiviral Activity of Novel β-D-N4-Hydroxycytidine Ester Prodrugs as Potential Compounds for the Treatment of SARS-CoV-2 and Other Human Coronaviruses. Molecules.

- Al-Ostoot, F. H., et al. (2022).

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

- Talanov, A. I., et al. (2022). 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Molecules.

- Google Patents. Antiviral compounds.

-

Davletbaeva, I. M., et al. (2022). Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[3]arene with Hydroxyl and Amine Groups. Molecules.

- Yurttaş, L., et al. (2015). Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Reagentia. tert-butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate (1 x 250 mg). Available at: [Link]

- Li, Y., et al. (2022).

- Nana, F., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.

-

NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. National Institute of Standards and Technology. Available at: [Link]

-

HDH-Chemicals. tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, min 97%, 500 mg. Available at: [Link]

-

PubChemLite. Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate. Available at: [Link]

-

Apeptide. tert-Butyl 2-((S)-2,2,2-trifluoro-1-hydroxyethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

PubChem. tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

BIOFOUNT. (S)-tert-Butyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate. Available at: [Link]

-

NIST. Di-tert-butyl peroxide. National Institute of Standards and Technology. Available at: [Link]

Sources

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate CAS number

An In-Depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a key chiral building block in modern organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, stereoselective synthesis methodologies, critical applications in drug discovery—particularly as a precursor for complex scaffolds and protein degraders—and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals who utilize advanced chemical intermediates.

Introduction

This compound, often referred to as Boc-2-(2-hydroxyethyl)pyrrolidine, is a bifunctional molecule of significant interest in the pharmaceutical and life sciences sectors. Its structure combines a pyrrolidine ring, a foundational scaffold in numerous natural products and FDA-approved drugs, with a versatile primary alcohol functional group.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which allows for selective reactions at the hydroxyl terminus while preventing unwanted side reactions at the amine.

The inherent chirality of this compound, typically derived from natural amino acids like L-proline, makes it an invaluable asset for the stereoselective synthesis of complex molecular targets. The 2-hydroxyethyl side chain serves as a modifiable handle, enabling chemists to introduce further complexity and tailor the molecule for specific biological targets. This guide offers a field-proven perspective on its synthesis, application, and handling, grounded in established chemical principles.

Section 1: Physicochemical Properties and Identification

Precise identification is the cornerstone of reproducible science. The key identifiers and properties of this compound are summarized below. It is crucial for researchers to distinguish between the racemic mixture and its specific stereoisomers, as the biological activity of resulting compounds is often stereospecific.

Diagram 1: Chemical Structure

Caption: Structure of this compound.

Table 1: Compound Identification and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 220312-34-5 (racemic/unspecified) | [3] |

| 132482-06-5 (R-isomer) | [4][5] | |

| Molecular Formula | C₁₁H₂₁NO₃ | [2][3] |

| Molecular Weight | 215.29 g/mol | [3][4][6] |

| Appearance | Solid | [7] |

| Synonyms | Boc-2-(2-hydroxyethyl)pyrrolidine, N-Boc-pyrrolidine-2-ethanol | [3] |

| Purity | Typically ≥97% for commercial grades | [4] |

Section 2: Synthesis and Stereocontrol

The synthesis of this compound is most valuable when performed stereoselectively, as the desired biological activity of its derivatives is often confined to a single enantiomer. The most common and cost-effective strategy begins with the chiral pool starting material, L-proline or its reduced form, L-prolinol. This approach leverages the inherent stereochemistry of the natural amino acid to establish the chiral center at the C2 position of the pyrrolidine ring.

Causality Behind the Synthetic Strategy

The choice of L-prolinol as a precursor is strategic. Its secondary amine and primary alcohol offer orthogonal reactivity. The amine is more nucleophilic and is readily protected with a Boc group. This protection is critical for two reasons: it prevents the nitrogen from interfering in subsequent reactions and it enhances the solubility of intermediates in organic solvents. The primary alcohol can then be oxidized to an aldehyde, which serves as an electrophilic handle for carbon chain extension via a Wittig reaction or a similar olefination process. The final reduction of the newly formed double bond and ester group yields the target saturated alcohol with the desired two-carbon extension.

Diagram 2: General Synthetic Workflow

Caption: Stereoselective synthesis pathway from L-Prolinol.

Experimental Protocol: Synthesis of (S)-tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

This protocol is a representative method adapted from established procedures in organic synthesis.[1][8]

Step 1: N-Boc Protection of (S)-Prolinol

-

Dissolve (S)-prolinol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Self-Validation: Monitor reaction completion by TLC, observing the consumption of the starting material.

-

Quench the reaction with water and perform a standard aqueous workup. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(S)-prolinol.

Step 2: Oxidation to Boc-(S)-Prolinal

-

Dissolve the Boc-(S)-prolinol (1.0 eq) from Step 1 in DCM.

-

Add Dess-Martin periodinane (1.2 eq) at room temperature.

-

Causality: Dess-Martin periodinane is a mild oxidant suitable for converting the primary alcohol to an aldehyde without over-oxidation or racemization.

-

Stir for 2-4 hours until TLC analysis shows complete conversion.

-

Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with DCM.

-

Wash the combined organic layers, dry, and concentrate carefully to yield the crude aldehyde, which is often used immediately in the next step due to its potential instability.

Step 3: Wittig Reaction for Chain Elongation

-

Prepare the Wittig reagent by treating (methoxycarbonylmethyl)triphenylphosphonium bromide (1.5 eq) with a strong base like sodium hydride in anhydrous THF.

-

Cool the resulting ylide solution to 0 °C and add the crude Boc-(S)-prolinal (1.0 eq) dropwise.

-

Stir the reaction for 4-6 hours, allowing it to warm to room temperature.

-

Self-Validation: The disappearance of the aldehyde spot and the appearance of a new, less polar product spot on TLC indicates a successful reaction.

-

Work up the reaction by quenching with water and extracting with ethyl acetate. Purify by column chromatography to isolate the α,β-unsaturated ester.

Step 4: Reduction to the Final Product

-

Dissolve the unsaturated ester (1.0 eq) from Step 3 in methanol or ethanol.

-

Add palladium on carbon (10% Pd/C, ~5 mol%).

-

Causality: Catalytic hydrogenation is a robust method that simultaneously reduces the carbon-carbon double bond and the methyl ester to the primary alcohol.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 16-24 hours.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Purify the residue by silica gel chromatography to obtain the final product, tert-butyl (S)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate.

Section 3: Applications in Drug Discovery and Organic Synthesis

The utility of this compound stems from its identity as a versatile chiral intermediate. The pyrrolidine ring is a privileged scaffold, present in drugs targeting a wide array of conditions.

Key Application Areas:

-

Scaffold for Complex Synthesis: The molecule serves as a starting point for multi-step syntheses. The primary alcohol can be easily converted into other functional groups (halides, mesylates, azides, amines), providing a reactive site for coupling with other fragments.[9]

-

Protein Degrader Building Blocks: This compound is explicitly marketed as a building block for protein degraders.[4] In the context of PROteolysis TArgeting Chimeras (PROTACs), the pyrrolidine motif can serve as a ligand for an E3 ligase (e.g., von Hippel-Lindau or Cereblon), while the hydroxyethyl chain acts as a linker attachment point to connect to a warhead that binds the target protein.

-

Precursor for Pharmaceutical Intermediates: Pyrrolidine derivatives are essential for synthesizing drugs across various therapeutic areas, including antivirals and enzyme inhibitors.[1] This specific building block provides a stereochemically defined core that can significantly shorten synthetic routes to new chemical entities.

Diagram 3: Functionalization Pathways

Caption: Potential transformations of the hydroxyl group.

Section 4: Safety, Handling, and Storage

While specific toxicological data for this compound is not extensively published, data from structurally similar molecules provide a strong basis for establishing safe handling procedures.[10][11] It is classified as an irritant and should be handled with appropriate care in a laboratory setting.

Table 2: GHS Hazard Information (Based on Analogues)

| Pictogram | GHS Code | Hazard Statement | Source(s) |

| H315 | Causes skin irritation | [10][11] | |

| H319 | Causes serious eye irritation | [10][11] | |

| H335 | May cause respiratory irritation | [10] |

Handling Protocol

-

Engineering Controls: Always handle this chemical inside a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities should be equipped with an eyewash station and a safety shower.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

-

Skin Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use. Use a proper glove removal technique to avoid skin contact. Wear a lab coat.[10][12]

-

Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[10]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention.[12]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

-

Keep away from incompatible substances such as strong oxidizing agents.[13]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

This compound is more than a simple chemical; it is a sophisticated tool for the modern synthetic chemist. Its combination of a stereodefined pyrrolidine core, an orthogonal protecting group, and a versatile functional handle makes it an exceptionally valuable building block. For researchers in drug discovery and development, mastering the use of this intermediate can accelerate the synthesis of novel, potent, and selective therapeutic agents. Adherence to the rigorous synthesis, handling, and application principles outlined in this guide will enable scientists to harness its full potential safely and effectively.

References

-

Santa Cruz Biotechnology. tert-Butyl 2-(2-hydroxyethyl)-1-pyrrolidinecarboxylate.

-

ChemBK. tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate.

-

Sigma-Aldrich. tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate.

-

Google Patents. A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.

-

AK Scientific, Inc. Safety Data Sheet for Tert-butyl 2-(1-hydroxyethyl)pyrrolidine-1-carboxylate.

-

Sigma-Aldrich. Safety Data Sheet for Pyrrolidine.

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE.

-

PubChem. This compound.

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Fisher Scientific. Safety Data Sheet for N-(2-Hydroxyethyl)pyrrolidine.

-

BLD Pharm. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Capot Chemical. MSDS of tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate hydrochloride.

-

Strem Chemicals. tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, min 97%.

-

PubChem. tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate.

-

Autechaux. Tert-Butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate.

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

-

YF Sci. Boc-(R)-2-(2-hydroxyethyl)pyrrolidine.

-

Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C11H21NO3 | CID 13425759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Boc-(R)-2-(2-hydroxyethyl)pyrrolidine - CAS:132482-06-5 - 上海研纷生化科技有限公司 [yanfenbio.com]

- 6. chembk.com [chembk.com]

- 7. tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate | 1307800-86-7 [sigmaaldrich.com]

- 8. orgsyn.org [orgsyn.org]

- 9. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 10. aksci.com [aksci.com]

- 11. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | C10H19NO3 | CID 550865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. capotchem.com [capotchem.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in modern medicinal chemistry. As a derivative of the naturally occurring amino acid proline, it provides a stereochemically defined pyrrolidine scaffold, a privileged structure found in numerous biologically active compounds. This guide details the physicochemical properties, plausible synthetic routes, and critical applications of this compound, with a focus on its role in the development of novel therapeutics. An exemplary experimental protocol for its further functionalization is also provided to illustrate its utility in synthetic workflows.

Physicochemical and Structural Characteristics

This compound is a stable, solid compound at room temperature. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen enhances its solubility in common organic solvents and prevents unwanted side reactions, making it a versatile intermediate for multi-step synthesis.

| Property | Value | Reference(s) |

| Molecular Weight | 215.29 g/mol | |

| [1]Molecular Formula | C₁₁H₂₁NO₃ | |

| [1]CAS Number | 220312-34-5 | |

| Appearance | Solid | |

| Common Synonyms | N-Boc-2-(2-hydroxyethyl)pyrrolidine | |

| Canonical SMILES | C1CC(N(C1)C(=O)OC(C)(C)C)CCO |

Synthesis and Manufacturing

The synthesis of this compound typically originates from L-proline, a readily available and chiral starting material. The synthetic strategy involves two key transformations: protection of the amine and modification of the carboxylic acid moiety to introduce the 2-hydroxyethyl side chain. A logical and industrially scalable pathway is outlined below.

Proposed Synthetic Pathway

A robust synthesis begins with the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-L-proline. The c[2][3][4]arboxylic acid of N-Boc-L-proline is then activated, often by forming a mixed anhydride with ethyl chloroformate, and subsequently reduced to the corresponding primary alcohol, N-Boc-L-prolinol. This alcohol is then oxidized under mild conditions to yield the aldehyde, N-Boc-L-prolinal. A one-carbon homologation can be achieved via a Wittig reaction with a phosphonium ylide, such as (methoxymethyl)triphenylphosphonium chloride, followed by acidic workup and reduction to yield the target primary alcohol.

Alternatively, and more directly, the aldehyde can be reacted with the appropriate Grignard reagent to extend the carbon chain.

Caption: Proposed synthetic workflow from L-proline.

Core Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its r[5][6]igid, non-planar structure allows for precise three-dimensional positioning of functional groups, which is critical for selective binding to biological targets like enzymes and receptors.

Role as a Chiral Synthon

This compound provides a chiral framework that is frequently exploited in the synthesis of complex molecules. The defined stereochemistry at the C2 position is transferred through the synthetic sequence to the final active pharmaceutical ingredient (API), ensuring enantiomeric purity, which is a strict requirement for modern pharmaceuticals.

Application in Antiviral Drug Synthesis: The Case of Daclatasvir

A prominent example of the application of proline-derived scaffolds is in the synthesis of Daclatasvir, a potent inhibitor of the Hepatitis C Virus (HCV) NS5A protein. The c[7][8]ore structure of Daclatasvir features two substituted pyrrolidine rings linked to imidazole moieties. The synthesis of Daclatasvir and its analogs relies on the coupling of a protected proline derivative with a biphenyl imidazole backbone. The 2[9][10]-substituted pyrrolidine motif is essential for the drug's interaction with the target protein. While the title compound itself is not a direct precursor, its parent structure, N-Boc-proline, is a key starting material. The 2-hydroxyethyl group on the title compound offers a reactive handle for further elaboration to construct more complex side chains found in next-generation antiviral agents.

Caption: Role as a key building block in API synthesis.

Exemplary Experimental Protocol: Oxidation to Aldehyde

To harness the synthetic potential of this compound, the primary alcohol must often be converted to a more versatile functional group, such as an aldehyde. The Dess-Martin Periodinane (DMP) oxidation is a mild and highly efficient method for this transformation, compatible with the Boc-protecting group and avoiding the use of toxic heavy metals.

[16][17][18]5.1 Dess-Martin Oxidation of this compound

Objective: To synthesize tert-butyl 2-(2-formylethyl)pyrrolidine-1-carboxylate.

Materials:

-

This compound (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Sodium bicarbonate (NaHCO₃) (4.0 eq, optional buffer)

-

D[11]ichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration). If the substrate is acid-sensitive, add sodium bicarbonate (4.0 eq) as a buffer.

-

[11]Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion. The reaction is typically slightly exothermic.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is generally complete within 1-3 hours.

-

[12]Quenching: Once the starting material is consumed, dilute the reaction mixture with an equal volume of diethyl ether. Quench the reaction by slowly adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

-

Workup: Stir the biphasic mixture vigorously until both layers become clear. This process reduces the excess DMP and its byproduct.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

-

Purification: The crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazard Identification: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for medicinal chemists. Its defined stereochemistry, coupled with the versatile Boc-protecting group and a modifiable hydroxyethyl side chain, provides a reliable and efficient starting point for the synthesis of complex, high-value molecules. Its foundational role in creating privileged scaffolds ensures its continued relevance in the ongoing quest for novel therapeutics, particularly in the fields of antiviral and metabolic disease research.

References

Sources

- 1. 2-HYDROXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. rsc.org [rsc.org]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Daclatasvir - Wikipedia [en.wikipedia.org]

- 8. US20180258078A1 - Process for the preparation of daclatasvir dihydrochloride and its intermediates - Google Patents [patents.google.com]

- 9. CN105777719A - Synthesis method of Daclatasvir - Google Patents [patents.google.com]

- 10. 404 [researching.cn]

- 11. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

An In-Depth Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of tert-butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a versatile building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, physicochemical properties, synthesis, and analytical characterization, while also exploring its strategic application in the synthesis of therapeutic agents.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a greater exploration of chemical space compared to flat, aromatic systems, which is often crucial for establishing potent and selective interactions with biological targets. The introduction of a hydroxyethyl substituent at the 2-position of the pyrrolidine ring, combined with the presence of a tert-butoxycarbonyl (Boc) protecting group, renders this compound a valuable and versatile chiral intermediate for the synthesis of complex molecules.

This guide will provide a detailed examination of this compound, offering both foundational knowledge and practical insights for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in various chemical environments and for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₃ | [2] |

| Molecular Weight | 215.29 g/mol | [2] |

| CAS Number | 220312-34-5 | [3] |

| Appearance | Typically a colorless oil or low-melting solid | - |

| Predicted pKa | 14.84 ± 0.20 | [4] |

The chemical structure of this compound is depicted in the following diagram:

Caption: Generalized synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocol

The following protocol describes a common method for the synthesis of this compound, starting from Boc-L-proline.

Step 1: Activation of the Carboxylic Acid

-

To a solution of Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add N,N'-dicyclohexylcarbodiimide (DCC) or a similar coupling agent (1.1 equivalents).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. The formation of a white precipitate (dicyclohexylurea) indicates the progress of the reaction.

Causality: The activation of the carboxylic acid is a crucial step to facilitate the subsequent reduction. The use of a coupling agent like DCC forms a highly reactive O-acylisourea intermediate, which is more susceptible to nucleophilic attack by a reducing agent than the free carboxylic acid.

Step 2: Reduction to the Alcohol

-

Cool the reaction mixture from Step 1 to 0 °C.

-

Slowly add a solution of sodium borohydride (NaBH₄) (2-3 equivalents) in a suitable solvent (e.g., a mixture of THF and water) to the reaction mixture.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

Causality: Sodium borohydride is a mild and selective reducing agent that effectively reduces the activated carboxylic acid to the corresponding primary alcohol without affecting the Boc-protecting group. The slow addition at a low temperature helps to control the exothermicity of the reaction.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound as a pure compound.

Trustworthiness: This self-validating protocol includes clear steps for reaction monitoring (precipitation of dicyclohexylurea), controlled addition of reagents, and a standard workup and purification procedure to ensure the isolation of a pure product. The purity can be readily assessed by techniques such as NMR and mass spectrometry.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The expected data from standard analytical techniques are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.0-3.8 | m | 1H | CH-N |

| ~3.7-3.5 | m | 2H | CH₂-OH |

| ~3.4-3.2 | m | 2H | CH₂-N |

| ~2.0-1.7 | m | 4H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | C(CH₃)₃ |

| (variable) | br s | 1H | OH |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~154.7 | C=O (Boc) |

| ~79.5 | C(CH₃)₃ |

| ~60.5 | CH₂-OH |

| ~58.9 | CH-N |

| ~46.5 | CH₂-N |

| ~37.5 | Pyrrolidine CH₂ |

| ~28.5 | C(CH₃)₃ |

| ~24.0 | Pyrrolidine CH₂ |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the compound.

-

Electrospray Ionization (ESI-MS): Expected [M+H]⁺ = 216.1594

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (alcohol) |

| ~2970-2870 | C-H stretch (alkane) |

| ~1690 | C=O stretch (carbamate) |

| ~1170 | C-O stretch (carbamate) |

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. The pyrrolidine scaffold provides a rigid framework that can be functionalized to interact with specific biological targets, while the hydroxyethyl side chain offers a point for further chemical modification.

While specific examples of marketed drugs that directly use this intermediate can be proprietary, the utility of closely related structures is well-documented in patent literature and scientific publications. For instance, substituted pyrrolidines are key components in the development of antivirals, such as the hepatitis C virus (HCV) NS5A inhibitor Elbasvir. [1]The synthesis of such complex molecules often relies on the use of chiral pyrrolidine-based intermediates.

The general utility of this building block can be visualized in the following logical workflow:

Caption: A logical workflow illustrating the use of the title compound in drug synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its well-defined structure, accessible synthesis, and the presence of orthogonal protecting and functional groups make it an attractive intermediate for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in the pursuit of novel therapeutics.

References

-

Organic Syntheses Procedure. [Online]. Available: [Link]

-

ChemBK. tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate. [Online]. Available: [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Syntheses and NMR spectra. [Online]. Available: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Online]. Available: [Link]

-

SpectraBase. Tert-butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate, tms derivative - Optional[13C NMR] - Chemical Shifts. [Online]. Available: [Link]

-

PubChemLite. Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate. [Online]. Available: [Link]

-

PubChem. This compound. [Online]. Available: [Link]

-

Life Hack. Tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate. [Online]. Available: [Link]

-

Organic Syntheses Procedure. tert-BUTOXYCARBONYL-L-PROLINE. [Online]. Available: [Link]

-

MDPI. 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. [Online]. Available: [Link]

- Google Patents. CN114436930A - Synthesis method of Boc-L-hydroxyproline. [Online].

-

ResearchGate. (PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. [Online]. Available: [Link]

-

IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Online]. Available: [Link]

-

The Royal Society of Chemistry. Supporting Information. [Online]. Available: [Link]

-

SpectraBase. tert-Butyl (2S)-2-(hydroxymethyl)-1-pyrrolidinecarboxylate - Optional[MS (GC)] - Spectrum. [Online]. Available: [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Online]. Available: [Link]

-

Stenutz. tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate. [Online]. Available: [Link]

Sources

A Technical Guide to tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate: Properties, Synthesis, and Applications

Executive Summary: Tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a valuable chiral building block in modern organic synthesis and medicinal chemistry. Its structure, featuring a Boc-protected pyrrolidine ring and a primary alcohol, offers two distinct points for chemical modification, making it a versatile scaffold for constructing complex molecules. This guide provides an in-depth analysis of its physicochemical properties, common synthetic and purification strategies, chemical reactivity, and applications in drug development, tailored for researchers and scientists in the field.

Introduction: A Key Chiral Building Block

This compound, often available as its chiral enantiomers (e.g., (R) or (S)), is a derivative of the amino acid L-proline. The presence of the tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a crucial protecting group, enhancing stability and preventing unwanted side reactions of the secondary amine during synthesis.[1] The primary hydroxyl group provides a reactive handle for a wide array of chemical transformations.

This combination of a protected chiral amine and a functionalized side chain makes the compound a sought-after intermediate for synthesizing a diverse range of biologically active molecules, from anticancer agents to treatments for central nervous system diseases.[2] Its non-planar, three-dimensional structure is particularly advantageous in drug design for exploring pharmacophore space effectively.[2]

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique molecular structure, which combines a lipophilic Boc group with a polar hydroxyl group.

| Property | Value | Source(s) |

| Molecular Formula | C11H21NO3 | [3][4][5][6] |

| Molecular Weight | 215.29 g/mol | [3][5][6][7] |

| Appearance | White solid or colorless oil | [] |

| CAS Number | 220312-34-5 (racemate); 132482-06-5 ((R)-enantiomer) | [5][6] |

| Purity | Typically ≥95-97% | [6][] |

| Storage | Room temperature or refrigerated (2-8 °C) | [6][] |

| Solubility | Soluble in organic solvents like methanol, chloroform, and ethyl acetate. Limited solubility in water. | [9][10] |

The bulky Boc group increases solubility in nonpolar organic solvents, while the hydroxyl group allows for some solubility in polar protic solvents. This balance is critical for its utility in a variety of reaction conditions.

Synthesis and Characterization

The most common and economically practical syntheses start from readily available and chiral precursors like L-proline or its derivatives. A representative pathway involves the reduction of a Boc-protected proline ester.

Representative Synthetic Pathway: From L-Proline

The synthesis can be conceptualized as a multi-step, one-pot process to maximize efficiency.[11]

-

Boc Protection: L-proline is first protected with di-tert-butyl dicarbonate (Boc₂O) to yield N-Boc-L-proline. This step is crucial to deactivate the nucleophilic nitrogen atom.[11]

-

Esterification & Homologation: The carboxylic acid of N-Boc-L-proline is activated (e.g., with ethyl chloroformate) and then reacted with a suitable carbon source to extend the chain by two carbons.

-

Reduction: The resulting ester or ketone is selectively reduced to the primary alcohol. A common and effective method is the reduction of the corresponding ester with a mild reducing agent like lithium borohydride.[12]

Experimental Protocol: Reduction of a Proline Ester Intermediate

This protocol is a representative example based on established chemical principles.

-

To a stirred solution of the appropriate N-Boc-pyrrolidine-2-acetic acid ester (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen), cool the reaction vessel to 0 °C using an ice bath.

-

Slowly add a solution of lithium borohydride (LiBH₄, ~2.0 eq) in THF. Causality: The slow addition at a reduced temperature is essential to control the exothermic reaction and prevent over-reduction or side reactions.

-

Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The reaction is complete when the starting ester spot (higher Rf) is fully consumed and a new, more polar spot (lower Rf, corresponding to the alcohol product) appears.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization Workflow

The crude product is typically purified by silica gel column chromatography.[13] The identity and purity are then confirmed using a suite of analytical techniques.

Caption: Workflow for the purification and analytical validation of the final product.

Chemical Reactivity and Synthetic Utility

The molecule's synthetic versatility stems from its two orthogonal reactive sites: the primary alcohol and the Boc-protected amine.

1. Reactions at the Hydroxyl Group:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde using mild conditions (e.g., Swern or Dess-Martin periodinane oxidation) or further to the carboxylic acid with stronger oxidizing agents.[13]

-

Esterification/Etherification: It readily undergoes reaction with acyl chlorides, anhydrides, or alkyl halides to form esters and ethers, respectively.

-

Mesylation/Tosylation: Conversion to a mesylate or tosylate transforms the hydroxyl into a good leaving group, facilitating nucleophilic substitution reactions.

2. Reactions at the Boc-Protected Amine:

-

Deprotection: The Boc group is reliably cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane, to liberate the secondary amine.[11] This newly freed amine can then undergo a range of reactions like acylation, alkylation, or reductive amination.

Caption: Key synthetic transformations of the title compound.

Applications in Drug Development

This scaffold is integral to the synthesis of numerous pharmaceutical agents. Its chirality and defined three-dimensional structure are critical for achieving specific interactions with biological targets like enzymes and receptors.

-

As a Chiral Precursor: It is used as a starting material for more complex chiral molecules. For instance, the pyrrolidine core is found in a variety of enzyme inhibitors and receptor antagonists.[2]

-

In PROTACs: The molecule is listed as a building block for Protein Degrader Building Blocks, indicating its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality.[6]

-

General Pharmaceutical Intermediates: It serves as a versatile intermediate for creating libraries of compounds in the drug discovery process, enabling the exploration of structure-activity relationships (SAR).[14][15]

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[16]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[16] Handling should occur in a well-ventilated area or a chemical fume hood.[16]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.[16]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water.[16] If inhaled, move to fresh air. Seek medical attention if irritation persists.[16]

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for comprehensive safety information.[16]

References

-

ChemBK. tert-butyl (2R)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate. [Link]

-

Organic Syntheses. SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. [Link]

-

ACS Publications. Short and Scalable Synthesis of Enantiopure N-Boc-trans-4-methyl-L-prolinol. [Link]

-

PubChem. This compound. [Link]

-

PrepChem.com. Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g). [Link]

-

PubChem. tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. [Link]

-

Organic Syntheses. L-Proline. [Link]

-

Life Hack. Tert-butyl 2-(1-cyanoethyl)pyrrolidine-1-carboxylate. [Link]

-

HDH Chemicals. tert-butyl (2R)-2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, min 97%, 500 mg. [Link]

-

PubChem. tert-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate. [Link]

-

PubChemLite. Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate. [Link]

-

HDH Chemicals. tert-butyl (2S)-2-[(1S)-1-hydroxyethyl]pyrrolidine-1-carboxylate, min 97%, 100 mg. [Link]

-

MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

- Google Patents.

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. [Link]

-

Chemos GmbH&Co.KG. Safety Data Sheet: 3-methoxybutyl acetate. [Link]

-

PubChem. Benzeneacetonitrile, 4-methoxy-. [Link]

-

PubChem. 4-Methoxybenzyl acetate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | C11H21NO3 | CID 13425759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. calpaclab.com [calpaclab.com]

- 7. PubChemLite - Tert-butyl (2s)-2-[(1s)-1-hydroxyethyl]pyrrolidine-1-carboxylate (C11H21NO3) [pubchemlite.lcsb.uni.lu]

- 9. CAS 4435-53-4: 3-Methoxybutyl acetate | CymitQuimica [cymitquimica.com]

- 10. chemos.de [chemos.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. prepchem.com [prepchem.com]

- 13. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 14. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 15. chemimpex.com [chemimpex.com]

- 16. aksci.com [aksci.com]

Key characteristics of the Boc protecting group

An In-depth Technical Guide to the Core Characteristics of the Boc Protecting Group

Authored by: A Senior Application Scientist

Introduction: The Indispensable Role of the tert-Butoxycarbonyl (Boc) Protecting Group

In the intricate landscape of modern organic synthesis, particularly within pharmaceutical and peptide development, the strategic manipulation of functional groups is paramount. The tert-butoxycarbonyl (Boc) group is a cornerstone of this strategy, serving as one of the most widely used protecting groups for amines.[1][2] Its prevalence stems from a unique and highly advantageous set of characteristics: it is remarkably stable under a wide array of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be selectively and cleanly removed under mild acidic conditions.[3][4]

This guide offers an in-depth exploration of the Boc group, moving beyond simple protocols to elucidate the causality behind its function. We will examine its mechanism of protection and deprotection, its critical role in orthogonal synthetic strategies, and its application in complex workflows like solid-phase peptide synthesis (SPPS). The content herein is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this essential synthetic tool.

The Fundamental Chemistry of the Boc Group

The efficacy of the Boc group lies in its ability to temporarily convert a nucleophilic and basic amine into a non-reactive carbamate.[5][6] This transformation is robust, high-yielding, and, most importantly, readily reversible under specific and mild conditions.

Mechanism of Protection: Introducing the Boc Group

The most common method for introducing the Boc group involves the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride.[7][8] The reaction is a nucleophilic acyl substitution where the amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[9][10]

This attack forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[9][11] The evolution of CO₂ provides a strong thermodynamic driving force for the reaction.[10]

While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP) is common practice to neutralize the protonated amine intermediate, thereby accelerating the reaction.[7][10]

Mechanism of Deprotection: The Power of Acid Lability

The defining characteristic of the Boc group is its lability under acidic conditions.[12] This cleavage is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[1][13]

The deprotection mechanism proceeds via several key steps:

-

Protonation: The acid first protonates the carbonyl oxygen of the carbamate. This step is favorable because the resulting positive charge is resonance-stabilized.[5]

-

Cleavage: Protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a highly stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][13] The stability of this carbocation is the primary reason for the Boc group's acid sensitivity.[5]

-

Decomposition: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide and the free amine.[13][14]

-

Salt Formation: In the acidic medium, the newly liberated amine is protonated, typically yielding an amine salt as the final product.[13]

A critical consideration during deprotection is the reactivity of the tert-butyl cation intermediate, which can act as an alkylating agent, leading to unwanted side reactions with nucleophilic residues like tryptophan or methionine.[15][16] To prevent this, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTT) are often added to the deprotection mixture to trap the cation.[1]

The Strategic Advantage: Stability and Orthogonality

The utility of any protecting group is defined by its stability profile and its compatibility with other protecting groups.[3] This concept, known as "orthogonality," is fundamental to the design of complex, multi-step syntheses.[17][18] An orthogonal protection strategy allows for the selective removal of one protecting group in any order, using reagents and conditions that do not affect other protecting groups in the molecule.[19]

The Boc group is a cornerstone of orthogonal synthesis due to its well-defined stability. It is robust towards basic and nucleophilic conditions, as well as catalytic hydrogenation, making it orthogonal to many other widely used protecting groups.[3][20]

Comparative Stability of Key Amine Protecting Groups

| Protecting Group | Abbreviation | Deprotection Conditions | Stability Profile | Orthogonal To |

| tert-Butoxycarbonyl | Boc | Mild to strong acid (e.g., TFA, HCl) [12] | Stable to base, nucleophiles, hydrogenolysis [20] | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine)[20] | Stable to acid, hydrogenolysis | Boc, Cbz, Alloc |

| Carboxybenzyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C)[5] | Stable to mild acid and base | Boc, Fmoc, Alloc |

| Allyloxycarbonyl | Alloc | Transition Metal Catalysis (e.g., Pd(0))[20] | Stable to acid and base | Boc, Fmoc, Cbz |

This orthogonality allows for the precise and independent manipulation of multiple functional groups within a single molecule, a critical requirement for synthesizing complex targets like peptides and carbohydrates.[17]

Application Showcase: Boc in Solid-Phase Peptide Synthesis (SPPS)

The Boc protecting group was central to the original development of SPPS by Bruce Merrifield and remains a powerful strategy, particularly for the synthesis of long or challenging peptide sequences.[21] The classical approach, known as the Boc/Bzl strategy, utilizes Boc for the temporary protection of the Nα-amino group of the growing peptide chain.[21]

Side-chain functional groups of the amino acids are protected with more robust, acid-labile groups, typically benzyl (Bzl) ethers or esters.[16] This creates a system of "graded lability": the Nα-Boc group is repeatedly removed with a moderate acid like TFA, while the benzyl-based side-chain protecting groups remain intact until the final step, where they are cleaved simultaneously with the peptide from the solid support using a very strong acid, such as anhydrous hydrogen fluoride (HF).[16][22][23]

The Boc-SPPS Cyclical Workflow

The synthesis of a peptide using Boc-SPPS involves a repeating cycle of three main steps for each amino acid addition:

-

Deprotection: The Nα-Boc group of the resin-bound peptide is removed with TFA in a solvent like dichloromethane (DCM).[16]

-

Neutralization: The resulting ammonium salt is neutralized with a hindered base, such as DIPEA, to liberate the free amine for the next coupling reaction.[16]

-

Coupling: The next Nα-Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.[21]

This cycle is repeated until the desired peptide sequence is assembled.

Self-Validating Experimental Protocols

Precise and reproducible methodologies are critical for success. The following protocols represent standard, field-validated procedures for the protection and deprotection of primary amines using the Boc group.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine[7]

This protocol describes a standard procedure for the N-terminal protection of a primary amine using di-tert-butyl dicarbonate.

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 equiv)

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 3.0 equiv)

-

Solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture (e.g., H₂O/THF)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and base (e.g., TEA, 3.0 equiv) in the chosen solvent (e.g., 2:1 v/v H₂O/THF). Stir at room temperature until all solids are dissolved.[7]

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.[7]

-

Stirring: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-16 hours.[7]

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: If using an aqueous mixture, remove the organic solvent (e.g., THF) under reduced pressure. Extract the resulting aqueous residue with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 20 mL).[7]

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[7]

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[7] The product is often of high purity and may not require further purification.

Protocol 2: General Procedure for N-Boc Deprotection Using Trifluoroacetic Acid (TFA)[3][7]

This protocol describes the removal of the Boc group using a standard TFA/DCM solution.

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (optional, e.g., anisole, 5% v/v)

-

Diethyl ether (for precipitation)

Procedure:

-

Setup: Dissolve the N-Boc protected amine in anhydrous DCM (a concentration of 0.1 to 0.5 M is typical) in a round-bottom flask.[10]

-

Reagent Addition: To the solution, add TFA to a final concentration of 20-50% (v/v).[3] If the substrate is sensitive to alkylation, add a scavenger at this stage. Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation and perform in a fume hood.[3]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 3 hours.[3]

-

Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.

-

Workup: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Isolation: Dissolve the residue in a minimal amount of DCM or methanol and add cold diethyl ether to precipitate the amine trifluoroacetate salt.

-

Purification: Isolate the product by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is far more than a simple synthetic accessory; it is an indispensable tool that enables the elegant and efficient construction of complex molecular architectures.[1] Its well-understood chemistry, characterized by broad stability and specific acid-lability, provides the reliability and orthogonality required in modern drug development and peptide synthesis.[13][24] A thorough, mechanistic understanding of its application, as detailed in this guide, empowers researchers to leverage the full strategic potential of the Boc group, paving the way for innovations in chemical and biomedical sciences.

References

- Merrifield, R. B. (1986). Solid Phase Synthesis. Science, 232(4748), 341-347.

- BenchChem. (2025). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. BenchChem Technical Guides.

- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

- Chemistry Steps. Boc Protecting Group for Amines. Chemistry Steps.

- Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.

- Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry.

- Fiveable. Acid-Labile Protecting Groups Definition. Fiveable.

- Fiveable. Orthogonal Protection Definition. Fiveable.

- University of Bristol. Protecting Groups and Orthogonal Protection Strategies. School of Chemistry, University of Bristol.

- BenchChem. (2025). The Cornerstone of Peptide Synthesis: A Technical Guide to the Boc Protecting Group. BenchChem Technical Guides.

- BenchChem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines. BenchChem Technical Guides.

- Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry.

- Sunresin. Boc / Bzl Solid Phase Synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Gaspard, H., & Tohmé, S. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Green Chemistry Letters and Reviews, 6(3), 211-216.

- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.

- Master Organic Chemistry. Amine Protection and Deprotection. Master Organic Chemistry.

- Wikipedia. Protecting group. Wikipedia.

- Baran, P. S. (2002). Protecting Groups. The Scripps Research Institute.

- BenchChem. (2025). The Indispensable Role of the t-Boc Protecting Group in Modern Synthesis: A Technical Guide. BenchChem Technical Guides.

- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem Technical Guides.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific.

- Coin, I., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.

- Wikipedia.

- BenchChem. (2025). The Chemistry of the Boc Protecting Group. BenchChem Technical Guides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. Protective Groups [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 12. fiveable.me [fiveable.me]

- 13. benchchem.com [benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

- 17. fiveable.me [fiveable.me]

- 18. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 19. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 20. total-synthesis.com [total-synthesis.com]

- 21. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 22. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Stereoisomers of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate

This guide provides an in-depth exploration of the stereoisomers of tert-Butyl 2-(2-hydroxyethyl)pyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. For researchers, medicinal chemists, and process development scientists, a profound understanding of stereoisomerism and the practical methodologies for stereocontrol are paramount for the successful synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the ability to precisely control the stereochemistry of its substituents is critical for optimizing pharmacological activity and minimizing off-target effects.[1][2]